molecular formula C18H12N2S B102811 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- CAS No. 58327-74-5

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-

Cat. No.: B102811
CAS No.: 58327-74-5
M. Wt: 288.4 g/mol
InChI Key: ROVDXPQJLHLOKY-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- is a chemical compound with the molecular formula C18H12N2S and a molecular weight of 288.4 g/mol. It is also known by other names such as 2-Mercapto-4,6-diphenyl-nicotinonitrile and 4,6-Diphenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile. This compound is a derivative of pyridine and is characterized by the presence of a nitrile group and two phenyl groups attached to the pyridine ring.

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- typically involves the reaction of 2,6-diphenylpyridine-4-thiol with cyanogen bromide under basic conditions . The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- can be compared with other similar compounds such as:

    2-Mercapto-4,6-diphenylpyridine: Similar structure but lacks the nitrile group.

    4,6-Diphenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile: Another name for the same compound.

    2,6-Diphenylpyridine-4-thiol: Precursor in the synthesis of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-.

The uniqueness of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-diphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVDXPQJLHLOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207059
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58327-74-5
Record name 1,2-Dihydro-4,6-diphenyl-2-thioxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58327-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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